![molecular formula C11H10Cl2N2O4 B14417108 N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine CAS No. 86358-08-9](/img/structure/B14417108.png)
N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, an aminooxy linkage, and a glycine moiety, making it a versatile molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine typically involves the reaction of 2,6-dichlorobenzaldehyde with aminooxyacetic acid, followed by the addition of glycine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the aminooxy linkage can form covalent bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl group.
Aceclofenac: Another anti-inflammatory compound with structural similarities.
N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide: A derivative used in osteoarthritis treatment.
Uniqueness
N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine is unique due to its aminooxy linkage, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it a valuable molecule for targeted research and development.
特性
CAS番号 |
86358-08-9 |
|---|---|
分子式 |
C11H10Cl2N2O4 |
分子量 |
305.11 g/mol |
IUPAC名 |
2-[[2-[(2,6-dichlorophenyl)methylideneamino]oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C11H10Cl2N2O4/c12-8-2-1-3-9(13)7(8)4-15-19-6-10(16)14-5-11(17)18/h1-4H,5-6H2,(H,14,16)(H,17,18) |
InChIキー |
KPCVCWBWGBPRLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C=NOCC(=O)NCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


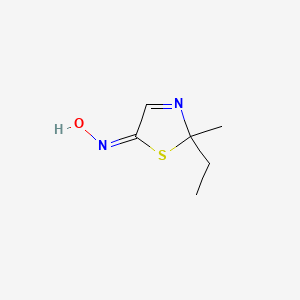
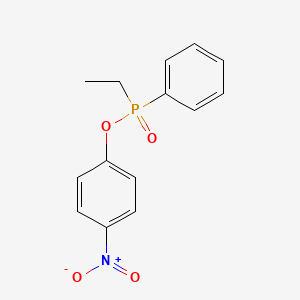

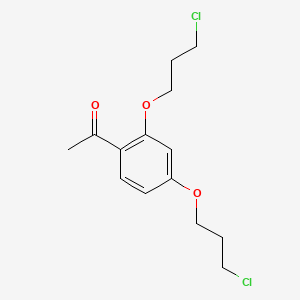

![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
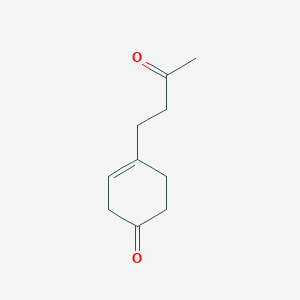
![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)

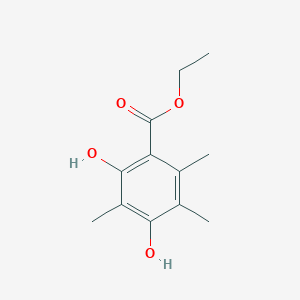
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14417092.png)
